Hydrogen Bond Acceptor Capacity: 7 HBA vs. 5–6 in Closest Analogs Enables Broader Target Engagement Potential
The target compound possesses 7 hydrogen bond acceptors (HBA) compared to only 5 in the 2-methyl analog (CAS 924834-86-6) and 6 in the 2-chlorophenyl analog (ChemDiv 8019-8177) [1]. This elevated HBA count, contributed by the 4-methoxyphenyl oxygen and the pyrido ring nitrogen, offers additional hinge-binding contacts within the ATP-binding pocket of kinases—a feature confirmed in crystallographic studies of triazolopyrimidine-CDK2 complexes where multiple H-bond interactions drive potency [2].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 7 HBA (computed from C₁₅H₁₂N₆O₂ structure) |
| Comparator Or Baseline | 7-Amino-2-methyl analog: 5 HBA; 7-Amino-2-(2-chlorophenyl) analog: 6 HBA |
| Quantified Difference | +2 HBA vs. 2-methyl analog; +1 HBA vs. 2-chlorophenyl analog |
| Conditions | Computed physicochemical properties; CDK2 co-crystal structure (PDB 2C6L) confirms multiple H-bonds mediate triazolopyrimidine-kinase binding |
Why This Matters
Higher HBA count correlates with increased potential for kinase hinge-region hydrogen bonding, a critical determinant of ATP-competitive inhibitor potency and selectivity.
- [1] PubChem CID 16766931. 7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. HBA: 5, HBD: 1. View Source
- [2] Richardson CM, et al. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorg Med Chem Lett. 2006;16:1353. PDB: 2C6L. CDK2 IC₅₀ = 270 nM for co-crystallized triazolopyrimidine inhibitor. View Source
